methyl 4-oxo-4H-chromene-2-carboxylate

Organic synthesis Process chemistry Formulation

Researchers face inconsistent photochemical reactivity with standard chromone esters, limiting [2+2] photocycloaddition yields. Methyl 4-oxo-4H-chromene-2-carboxylate (CAS 18398-73-7) resolves this with quantifiable advantages: • 147°C lower mp (113°C) vs. free acid, enabling facile handling and solubility in acetone, ethanol, Et2O • Superior photochemical reactivity vs. 3-substituted regioisomer for endo-selective cyclobutane adducts • Defined NR4A2 inverse agonist (IC50=15 µM) for SAR probe development • ≥95% purity; in stock for immediate global dispatch.

Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
CAS No. 18398-73-7
Cat. No. B093040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-oxo-4H-chromene-2-carboxylate
CAS18398-73-7
Molecular FormulaC11H8O4
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)C2=CC=CC=C2O1
InChIInChI=1S/C11H8O4/c1-14-11(13)10-6-8(12)7-4-2-3-5-9(7)15-10/h2-6H,1H3
InChIKeyWNVKMIHNAHIVDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-oxo-4H-chromene-2-carboxylate: Properties and Core Differentiation


Methyl 4-oxo-4H-chromene-2-carboxylate (CAS 18398-73-7) is a chromone derivative featuring a 4-oxo-4H-chromene core with a methyl ester at the 2-position. It is a solid with a melting point of 113 °C and a predicted boiling point of 311.3 °C at 760 mmHg [1]. The compound is soluble in organic solvents such as acetone, ethanol, and diethyl ether and exhibits photochemical reactivity, enabling its use in the preparation of chromones, dimers, and aldehydes via photolysis or irradiation .

Photochemistry Reported higher photochemical reactivity supports stereoselective cycloaddition scaffold synthesis.
Synthesis Ester intermediate with lower melting point and broad organic solvent compatibility simplifies derivatization workflows.
Chem. Biology Reported NR4A2 inverse agonist activity provides a baseline for nuclear receptor probe development.

Why Generic Chromone Analogs Cannot Substitute


Chromone derivatives exhibit divergent physicochemical and photochemical properties based on substitution pattern and esterification state. Methyl 4-oxo-4H-chromene-2-carboxylate is distinguished from its closest analogs—such as the free acid (chromone-2-carboxylic acid) and the regioisomeric methyl 3-chromonecarboxylate—by a 147 °C lower melting point and significantly higher photochemical reactivity [1]. These quantifiable differences dictate its suitability in specific synthetic and photochemical applications where the free acid or 3-substituted ester would underperform or fail entirely.

Free acid analog (chromone-2-carboxylic acid)
Target: methyl ester Substitute: free acid
Substantial melting point disparity (lower vs. high with decomposition) and divergent solubility profiles may alter handling, purification, and formulation suitability.
Regioisomeric ester (methyl 3-chromonecarboxylate)
Target: 2-substituted Substitute: 3-substituted
Photochemical reactivity and stereochemical outcomes differ significantly; cycloaddition performance may not transfer directly between regioisomers.
Biological target profile mismatch
Target: NR4A2 inverse agonist Substitute: MAO-A/B inactive or MAO-B inhibitor
Free acid and 3-carboxylic acid analogs engage different biological targets; substitution would lose the NR4A2-relevant activity context.

Quantitative Differentiation vs. Key Analogs


Thermal Handling Advantage: Lower Melting Point vs. Free Acid

Methyl 4-oxo-4H-chromene-2-carboxylate exhibits a melting point of 113 °C , whereas the corresponding free acid, chromone-2-carboxylic acid, melts at 260 °C (with decomposition) . This 147 °C difference directly impacts handling, purification, and formulation workflows.

Melting Point Comparison
Cross-study comparable
113 °C vs. 260 °C (dec.)
Lower melting point may simplify dissolution, recrystallization, and handling workflows.
Literature values; verify under actual process conditions.
Organic synthesis Process chemistry Formulation

Superior Photochemical Reactivity Over 3-Substituted Regioisomer

In a direct head-to-head comparison, methyl 2-chromonecarboxylate (target) demonstrated higher photochemical reactivity than methyl 3-chromonecarboxylate when irradiated in the presence of various alkenes [1]. The target compound yielded endo cyclobutane adducts as major products, while the 3-substituted isomer showed lower overall reactivity and distinct stereochemical outcomes.

Photochemical Reactivity
Head-to-head
Target: higher reactivity; endo cyclobutane adducts
Comparator: lower reactivity; distinct stereochemistry
Reported reactivity difference supports stereoselective cyclobutane scaffold synthesis.
Direct irradiation comparison; confirm with your alkene substrates.
Photochemistry Organic synthesis Materials science

Broader Organic Solvent Compatibility for Synthesis

Methyl 4-oxo-4H-chromene-2-carboxylate is soluble in acetone, ethanol, and diethyl ether . In contrast, the free acid chromone-2-carboxylic acid is sparingly soluble in water and requires more polar or basic conditions for dissolution . This differential solubility profile expands the range of compatible reaction conditions and purification strategies.

Organic Solvent Solubility
Cross-study comparable
Target: soluble in acetone, ethanol, diethyl ether
Comparator: limited organic solubility; requires polar/basic conditions
Broader solvent compatibility enables wider synthetic and purification options.
Supplier-reported solubility; confirm under reaction conditions.
Medicinal chemistry Organic synthesis Formulation

Inverse Agonist Activity at NR4A2

Methyl 4-oxo-4H-chromene-2-carboxylate exhibits inverse agonist activity at the Gal4-fused human nuclear receptor subfamily 4 group A member 2 (NR4A2) with an IC50 of 15,000 nM (15 µM) [1]. In contrast, chromone-2-carboxylic acid is reported to be almost inactive against human monoamine oxidase A and B (hMAO-A and hMAO-B) [2], while chromone-3-carboxylic acid acts as a potent and selective hMAO-B inhibitor. This divergence highlights that even within the same core scaffold, subtle structural modifications (esterification and substitution pattern) drastically alter biological target engagement.

NR4A2 Inverse Agonist Activity
Assay context
IC50 = 15,000 nM (15 µM)
Provides baseline for NR4A2 probe SAR optimization.
Modest potency; free acid inactive against MAO, 3-carboxylic acid is MAO-B inhibitor.
Nuclear receptors Drug discovery Chemical biology

Optimal Research and Industrial Application Scenarios


Photochemical Synthesis of Cyclobutane Scaffolds

Leverage the compound's demonstrated higher photochemical reactivity compared to the 3-substituted regioisomer [1] to efficiently generate cyclobutane adducts via [2+2] photocycloaddition with alkenes. The endo stereoselectivity provides a defined scaffold for further elaboration in natural product synthesis and materials chemistry.

Ester Intermediate for Chromone-Derived Compound Libraries

Use the methyl ester as a versatile synthetic building block. Its lower melting point (113 °C) and solubility in common organic solvents facilitate diverse derivatization reactions, including amidation, reduction, and nucleophilic additions, enabling the rapid generation of compound libraries for medicinal chemistry campaigns.

NR4A2 Chemical Probe Development

Initiate structure-activity relationship (SAR) studies targeting NR4A2 using the compound's defined inverse agonist activity (IC50 = 15 µM) [2] as a baseline. The chromone scaffold offers multiple vectors for substitution to improve potency and selectivity, making it a tractable starting point for developing chemical probes to interrogate NR4A2 biology.

Formulation and Process Development Studies

Employ the compound's favorable physicochemical profile—lower melting point and organic solvent solubility —in formulation studies where the free acid's high melting point and poor solubility would be prohibitive. This is particularly relevant for developing solution-phase assays or early-stage preclinical formulations.

Application
Selection Property
Validation Focus
Photochemical cycloaddition research
Photochemical reactivity profile
Stereoselective cyclobutane adduct formation
Chromone-derived library synthesis
Ester intermediate reactivity & solubility
Derivatization and purification compatibility
NR4A2 probe development studies
Reported inverse agonist activity context
SAR optimization around chromone scaffold
Formulation and process studies
Melting point and solubility profile
Solution-phase handling and processing

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